molecular formula C22H25NOS B2413799 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone CAS No. 1795491-00-7

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone

Cat. No. B2413799
CAS RN: 1795491-00-7
M. Wt: 351.51
InChI Key: PBFDUDVWYXYKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone is a chemical compound that has been widely studied for its potential use in scientific research.

Scientific Research Applications

Treatment of Atopic Dermatitis (AD)

Atopic dermatitis (AD) is a common chronic inflammatory skin disease. Janus kinases (JAKs) play a crucial role in regulating specific inflammatory genes and adaptive immune responses associated with AD. However, the efficacy of locally applied JAK inhibitors for treating AD is limited due to the unique structure of the skin.

Researchers have developed a promising approach using protein degradation targeted chimeras (PROTACs). Specifically, they synthesized a JAK1/JAK2 degrader called JAPT, which utilizes E3 ligases to ubiquitinate and degrade JAK1/JAK2. Administered topically, JAPT effectively inhibits the release of pro-inflammatory cytokines by promoting JAK degradation, thereby reducing inflammation. In vivo studies further confirmed JAPT’s efficacy in suppressing type I, II, and III adaptive immune responses. Notably, JAPT significantly reduced AD severity, as evidenced by improved skin lesion clearance rates and AD severity scores (SCORAD). This research highlights JAPT’s potential as a local treatment targeting the JAK-STAT signaling pathway, surpassing traditional JAK inhibitors .

properties

IUPAC Name

1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NOS/c1-25-20-14-18-12-13-19(15-20)23(18)22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFDUDVWYXYKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone

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